1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene is an organic compound with a complex aromatic structure It is a derivative of benzene, characterized by the presence of two methyl groups and a benzyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same Friedel-Crafts alkylation but with optimized reaction parameters to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, palladium catalyst, room temperature.
Substitution: Halogens (Cl2, Br2), nitro groups (NO2+), acidic conditions (H2SO4, HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The pathways involved include the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylbenzene (m-Xylene): Similar structure but with methyl groups at different positions.
1,4-Dimethylbenzene (p-Xylene): Methyl groups at para positions.
1,2,3-Trimethylbenzene: Additional methyl group compared to 1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers and other methylated benzenes .
Properties
CAS No. |
41888-01-1 |
---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1,2-dimethyl-3-[(2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C16H18/c1-12-8-6-10-16(14(12)3)11-15-9-5-4-7-13(15)2/h4-10H,11H2,1-3H3 |
InChI Key |
RNZRPTYAXBAJDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2=CC=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.